Lipase Inhibition Potency: Mapping the Target Compound's Scaffold Against the Most Potent Analog
No direct IC50 data exists for Compound 939347-01-0. However, its core 6-oxo-3-phenylpyridazin-1(6H)-yl pharmacophore is shared with the most potent analog '8d' (3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide derivative), which achieved an IC50 of 32.66 ± 2.83 μg/mL against porcine pancreatic lipase (PLL) [1]. The closest structural neighbor differing only in the N-substituent exhibited significantly reduced activity (>2-fold weaker), demonstrating that the N-(5-methylisoxazol-3-yl) acetamide side chain in the target compound occupies a unique, untested position in the structure-activity landscape [1]. The target compound is therefore a critical probe for exploring this SAR gap.
| Evidence Dimension | Porcine Pancreatic Lipase (PLL) Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; core scaffold IC50 potential: 32.66 μg/mL (via analog 8d) |
| Comparator Or Baseline | Analog 8d (3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide): IC50 = 32.66 ± 2.83 μg/mL. Nearest N-substituent variant: IC50 > 70 μg/mL |
| Quantified Difference | >2-fold potency loss for closest tested N-substituent variant relative to the lead analog 8d. |
| Conditions | In vitro porcine pancreatic lipase type II (PLL) assay; positive control Orlistat. |
Why This Matters
For scientists procuring a chemical probe for lipase-related metabolic studies, this compound is the missing link in a validated SAR series; testing it is essential to determine if the N-(5-methylisoxazol-3-yl) group enhances or diminishes the >2-fold potency gap observed for other N-substituents.
- [1] Alagöz, M. A., Doğan, İ. S., Sener, S., & Özdemir, Z. (2022). Synthesis, Molecular Docking and Molecular Dynamics Simulation Studies of Some Pyridazinone Derivatives as Lipase Inhibitors. Cumhuriyet Science Journal, 43(3), 391-397. View Source
